
4-Chloro-2-hydroxy-N'-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitro group attached to an indoline ring system
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide typically involves the condensation of 4-chloro-2-hydroxybenzohydrazide with 5-nitro-2-oxoindoline-3-carbaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Analyse Chemischer Reaktionen
4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the chloro and hydroxy positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in various scientific research applications:
Medicinal Chemistry: It has been investigated for its anticancer properties, showing cytotoxicity against several human cancer cell lines.
Biological Studies: The compound’s ability to interact with biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique chemical structure allows for potential use in the synthesis of other complex organic molecules
Wirkmechanismus
The mechanism of action of 4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide involves its interaction with cellular targets, leading to apoptosis in cancer cells. The compound is believed to activate procaspase-3, a key enzyme in the apoptotic pathway, thereby inducing programmed cell death. It also interacts with various proteins involved in the regulation of the cell cycle and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indoline-based hydrazides and acetohydrazides. Compared to these compounds, 4-Chloro-2-hydroxy-N’-(5-nitro-2-oxoindolin-3-ylidene)benzohydrazide exhibits unique properties due to the presence of the chloro and nitro groups, which enhance its reactivity and biological activity. Some similar compounds are:
- 2-oxoindoline-based acetohydrazides
- Indoline-3-carbaldehyde derivatives .
Eigenschaften
CAS-Nummer |
624726-04-1 |
|---|---|
Molekularformel |
C15H9ClN4O5 |
Molekulargewicht |
360.71 g/mol |
IUPAC-Name |
4-chloro-2-hydroxy-N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]benzamide |
InChI |
InChI=1S/C15H9ClN4O5/c16-7-1-3-9(12(21)5-7)14(22)19-18-13-10-6-8(20(24)25)2-4-11(10)17-15(13)23/h1-6,17,21,23H |
InChI-Schlüssel |
IXZQWNMQTWAPNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=C(N2)O)N=NC(=O)C3=C(C=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-fluorophenyl)-4-[(E)-1H-indol-3-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B15083321.png)
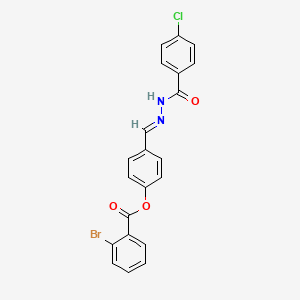
![4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]-2,6-dimethylphenyl acetate](/img/structure/B15083334.png)
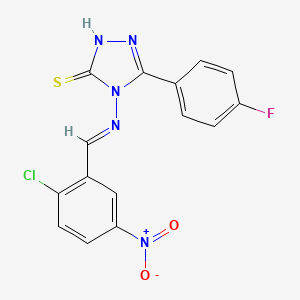

![N-(4-ethoxyphenyl)-2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15083362.png)
![Estr-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17beta)-](/img/structure/B15083369.png)
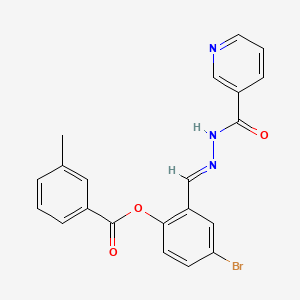
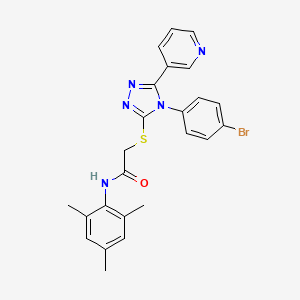
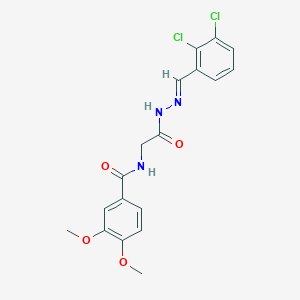
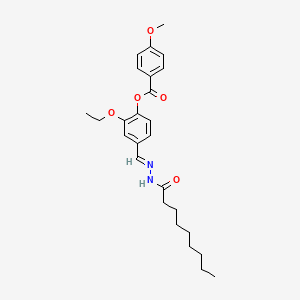
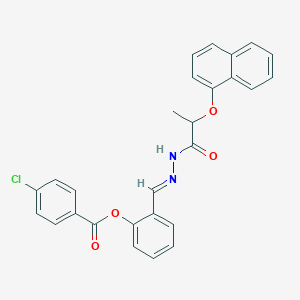

![N-(4-ethoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B15083410.png)
